molecular formula C10H14O2 B12583705 (4R)-4-(Propan-2-yl)cyclohexa-1,5-diene-1-carboxylic acid CAS No. 285142-15-6

(4R)-4-(Propan-2-yl)cyclohexa-1,5-diene-1-carboxylic acid

Cat. No.: B12583705
CAS No.: 285142-15-6
M. Wt: 166.22 g/mol
InChI Key: GOIHTQZDAFNYKF-MRVPVSSYSA-N
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Description

(4R)-4-(Propan-2-yl)cyclohexa-1,5-diene-1-carboxylic acid is a chiral organic compound with a unique structure that includes a cyclohexadiene ring substituted with a propan-2-yl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(Propan-2-yl)cyclohexa-1,5-diene-1-carboxylic acid can be achieved through several methods. One common approach involves the use of cyclohexadiene as a starting material, which undergoes regioselective functionalization to introduce the propan-2-yl group and the carboxylic acid group. The reaction conditions typically involve the use of catalysts and specific reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes that optimize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(Propan-2-yl)cyclohexa-1,5-diene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in substitution reactions where the propan-2-yl group or the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(4R)-4-(Propan-2-yl)cyclohexa-1,5-diene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role as a precursor for drug development is ongoing.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (4R)-4-(Propan-2-yl)cyclohexa-1,5-diene-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (4R)-4-(Propan-2-yl)cyclohexa-1,5-diene-1-carboxylic acid include other cyclohexadiene derivatives and carboxylic acids with different substituents. Examples include:

  • Cyclohexadiene-1-carboxylic acid
  • (4R)-4-(Methyl)cyclohexa-1,5-diene-1-carboxylic acid

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

285142-15-6

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(4R)-4-propan-2-ylcyclohexa-1,5-diene-1-carboxylic acid

InChI

InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3,5-8H,4H2,1-2H3,(H,11,12)/t8-/m1/s1

InChI Key

GOIHTQZDAFNYKF-MRVPVSSYSA-N

Isomeric SMILES

CC(C)[C@H]1CC=C(C=C1)C(=O)O

Canonical SMILES

CC(C)C1CC=C(C=C1)C(=O)O

Origin of Product

United States

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